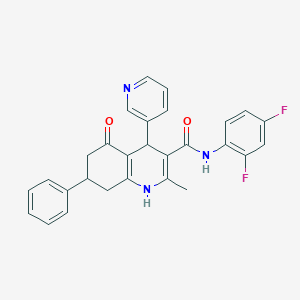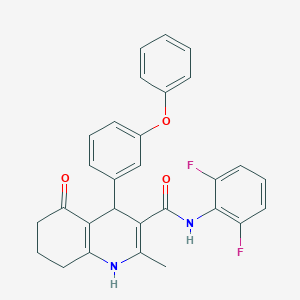
4-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as CDP323, is a novel small molecule that has been synthesized and studied for its potential therapeutic applications.
Mécanisme D'action
4-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide acts as a selective inhibitor of the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which is involved in the production of cortisol. By inhibiting this enzyme, 4-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide reduces the production of cortisol in the brain and peripheral tissues. Cortisol is a stress hormone that has been implicated in various diseases such as depression, anxiety, and Alzheimer's disease. By reducing cortisol levels, 4-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have a favorable pharmacokinetic profile in preclinical studies. It has good oral bioavailability and crosses the blood-brain barrier. In animal models, 4-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to reduce inflammation and oxidative stress in the brain. It has also been shown to improve cognitive function and reduce symptoms of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has good solubility and stability in aqueous solutions. It has been shown to have low toxicity in preclinical studies. However, there are also limitations to using 4-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments. It has not been tested in human clinical trials, so its safety and efficacy in humans are not yet known. It may also have off-target effects that need to be further investigated.
Orientations Futures
There are several future directions for research on 4-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One direction is to further investigate its therapeutic potential in various diseases such as multiple sclerosis, Alzheimer's disease, and schizophrenia. Another direction is to study its mechanism of action in more detail, including its effects on other enzymes and signaling pathways. Additionally, more research is needed to determine its safety and efficacy in human clinical trials. Finally, the synthesis method of 4-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide could be further optimized to improve yields and purity of the final product.
Méthodes De Synthèse
The synthesis of 4-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves a multistep process that starts with the reaction of 4-chloroaniline with 2,4-difluorobenzaldehyde to form an intermediate compound. This intermediate is then reacted with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to form the final product, 4-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. The synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
4-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been studied for its potential therapeutic applications in various diseases such as multiple sclerosis, Alzheimer's disease, and schizophrenia. It has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies. In animal models of multiple sclerosis, 4-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to reduce the severity of symptoms and delay disease progression. In Alzheimer's disease models, 4-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to improve cognitive function and reduce amyloid beta accumulation. In schizophrenia models, 4-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to improve cognitive function and reduce psychotic symptoms.
Propriétés
Nom du produit |
4-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C25H23ClF2N2O2 |
Poids moléculaire |
456.9 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H23ClF2N2O2/c1-13-21(24(32)30-18-9-8-16(27)10-17(18)28)22(14-4-6-15(26)7-5-14)23-19(29-13)11-25(2,3)12-20(23)31/h4-10,22,29H,11-12H2,1-3H3,(H,30,32) |
Clé InChI |
SDCUHIQYUYMYGL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)Cl)C(=O)NC4=C(C=C(C=C4)F)F |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)Cl)C(=O)NC4=C(C=C(C=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone](/img/structure/B303789.png)
![2-{[2-(trifluoromethyl)-10H-phenothiazin-10-yl]carbonyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B303790.png)
![6-methyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B303792.png)
![2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B303793.png)




